molecular formula C15H22N4O2S B6444495 N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2640873-26-1

N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide

Cat. No.: B6444495
CAS No.: 2640873-26-1
M. Wt: 322.4 g/mol
InChI Key: RSYSJBNIOKSHSK-UHFFFAOYSA-N
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Description

N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide is a synthetic small molecule characterized by a pyrimidine core substituted with a cyclopropyl group at the 6-position. The piperidin-3-yl moiety is linked to a cyclopropanesulfonamide group, a structural feature associated with enhanced metabolic stability and target binding affinity in medicinal chemistry.

Properties

IUPAC Name

N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2S/c20-22(21,13-5-6-13)18-12-2-1-7-19(9-12)15-8-14(11-3-4-11)16-10-17-15/h8,10-13,18H,1-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYSJBNIOKSHSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)NS(=O)(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Cyclopropylpyrimidine Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the cyclopropylpyrimidine ring.

    Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Sulfonamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure and possible biological activities.

    Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Core Heterocycle Variations

Compound Name Core Structure Key Substituents Molecular Weight (MS m/z)
N-[1-(6-cyclopropylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide Pyrimidine 6-cyclopropyl, piperidin-3-yl, cyclopropanesulfonamide Not reported
N-((1S,3R,4S)-3-ethyl-4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-4-ylamino)cyclopentyl)cyclopropanesulfonamide Pyrrolo[2,3-b]pyridine 5-nitro, cyclopentyl, ethyl, cyclopropanesulfonamide Not reported
N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide Imidazo-pyrrolo-pyrazine 3-hydroxypropyl, ethyl, cyclopentyl, cyclopropanesulfonamide 432 (M+H)+
N-(1-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)methyl)cyclobutyl)cyclopropanesulfonamide Triazolo-pyrrolo-pyrazine Cyclobutyl, methyl linker, cyclopropanesulfonamide Not reported

Key Observations :

  • Pyrimidine vs. In contrast, fused systems like imidazo-pyrrolo-pyrazine () or triazolo-pyrrolo-pyrazine () introduce additional nitrogen atoms, which may enhance hydrogen bonding or alter solubility .
  • Substituent Effects : The cyclopropyl group on the pyrimidine may reduce metabolic oxidation compared to nitro () or hydroxypropyl () substituents, which could increase reactivity or polarity .

Structural and Functional Implications

Pharmacokinetic Considerations

  • Cyclopropanesulfonamide Group : A consistent feature across all compounds, this group may improve membrane permeability and resistance to enzymatic degradation .
  • Core Rigidity : The piperidine ring in the target compound provides conformational flexibility, while bicyclo[2.2.2]octane () or cyclobutyl () moieties in analogs introduce steric constraints that could affect target binding .

Hypothesized Bioactivity

  • Pyrimidine-Based Analogs : May target pyrimidine-binding enzymes (e.g., kinases, dihydrofolate reductase).
  • Fused Heterocycles (–5) : Likely designed for selective inhibition of kinases or epigenetic regulators (e.g., JAK2, BET proteins) due to their extended planar surfaces .

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